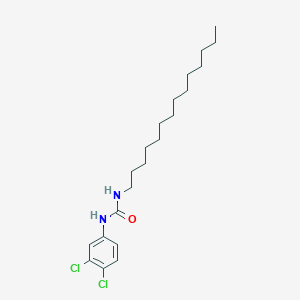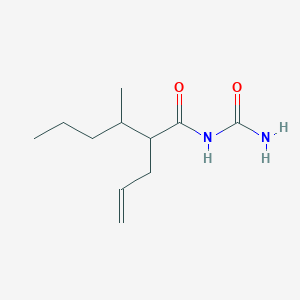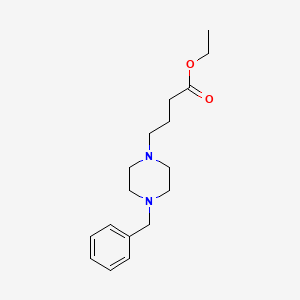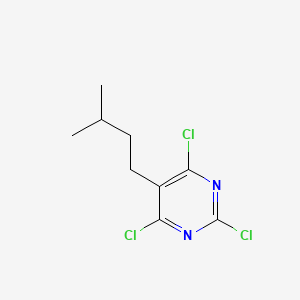
1-(3,4-Dichlorophenyl)-3-tetradecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-tetradecylurea is an organic compound belonging to the class of phenylureas. This compound is characterized by the presence of a 3,4-dichlorophenyl group and a long tetradecyl chain attached to a urea moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-tetradecylurea typically involves the reaction of 3,4-dichloroaniline with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Tetradecyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-tetradecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-tetradecylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-tetradecylurea involves its interaction with specific molecular targets The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
- 1-(3,4-Dichlorophenyl)piperazine
- 3,4-Dichlorophenylhydrazine hydrochloride
Comparison: 1-(3,4-Dichlorophenyl)-3-tetradecylurea is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long alkyl chain can influence the compound’s solubility, bioavailability, and interaction with biological membranes, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
5006-87-1 |
|---|---|
Molecular Formula |
C21H34Cl2N2O |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-tetradecylurea |
InChI |
InChI=1S/C21H34Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-21(26)25-18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16H2,1H3,(H2,24,25,26) |
InChI Key |
MZEPEDBUXSSGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)




![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
